6-(iodomethyl)-1,3-oxazinan-2-one
Description
Significance of Carbamate-Containing Six-Membered Heterocycles in Organic Synthesis
Carbamate-containing six-membered heterocycles, such as 1,3-oxazinan-2-ones, are of considerable importance in organic synthesis. The carbamate (B1207046) group, an "amide-ester" hybrid, imparts chemical stability and the ability to participate in hydrogen bonding. nih.govnih.gov This makes them valuable as intermediates and as chiral auxiliaries in asymmetric synthesis. The cyclic nature of these carbamates provides conformational rigidity, which can be advantageous in controlling stereochemical outcomes of reactions. Furthermore, the metabolic stability of six-membered cyclic carbamates is generally higher than their acyclic counterparts, as they are less prone to metabolic ring-opening. researchgate.net
These heterocycles serve as precursors to valuable 1,3-amino alcohols, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The strategic placement of substituents on the 1,3-oxazinan-2-one (B31196) ring allows for diverse synthetic transformations, making it a versatile scaffold for the construction of more complex molecular architectures.
Overview of Methodological Advancements in Oxazinan-2-one Chemistry
The synthesis of 1,3-oxazinan-2-ones has been an area of active research, with numerous methods developed to access this heterocyclic core. Classical approaches often involved the use of hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net However, significant advancements have led to the development of greener and more efficient synthetic routes. researchgate.net
Modern synthetic strategies often employ multicomponent reactions, which allow for the construction of the heterocyclic ring in a single step from simple starting materials. researchgate.net For instance, a one-pot, three-component reaction of 1,3-dibromopropane, a primary amine, and tetraethylammonium (B1195904) bicarbonate has been reported for the synthesis of N-substituted 1,3-oxazinan-2-ones. researchgate.net Other innovative methods include the Brønsted acid-catalyzed domino oxidative cyclization of α-isocyanoacetates with phenyl vinyl selenones. nih.gov The synthesis of chiral 1,3-oxazinan-2-ones has also been achieved from carbohydrate derivatives, highlighting the utility of this scaffold in stereoselective synthesis. nih.govacs.org
Proposed Synthesis of 6-(iodomethyl)-1,3-oxazinan-2-one
While direct literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related compounds. A promising approach involves the iodocyclization of a suitable homoallylic carbamate precursor.
A potential precursor for this transformation is N-Boc-homoallylamine. The synthesis would likely proceed via the following steps:
Protection of the amine: Homoallylamine can be protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to form N-Boc-homoallylamine.
Iodocyclization: The N-Boc-homoallylamine can then be subjected to an iodocyclization reaction. This type of reaction typically involves the treatment of an unsaturated substrate with an iodine source, leading to the formation of a cyclic product with the incorporation of an iodine atom.
The proposed reaction mechanism for the iodocyclization would involve the electrophilic attack of iodine on the double bond of the homoallylic carbamate, followed by the intramolecular nucleophilic attack of the carbamate oxygen to form the six-membered ring. This would result in the formation of the desired this compound.
Research Findings and Data
Due to the limited availability of specific research data for this compound, the following tables present general data for the parent 1,3-oxazinan-2-one scaffold and its derivatives to provide a contextual understanding of their properties.
Table 1: General Synthetic Methods for 1,3-Oxazinan-2-ones
| Method | Starting Materials | Reagents and Conditions | Reference(s) |
| Three-component reaction | 1,3-dibromopropane, primary amine, tetraethylammonium bicarbonate | Methanol (B129727), room temperature | researchgate.net |
| From carbohydrate derivatives | Optically pure 3-hydroxy-γ-butyrolactone, primary amine | Reduction, carbonylation | nih.govacs.org |
| Domino oxidative cyclization | α-substituted α-isocyanoacetates, phenyl vinyl selenones | Brønsted base (Et3N or DBU), then Brønsted acid (PTSA) | nih.gov |
| From enamidoketones | beta-alkoxy-CF3-enones, ethyl carbamate | Reduction and cyclization | ijrpr.com |
Table 2: Spectroscopic Data for 1,3-Oxazinan-2-one and a Derivative
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Reference(s) |
| 1,3-Oxazinan-2-one | C4H7NO2 | 101.10 | Form: SolidSMILES: O=C1NCCCO1 | sigmaaldrich.com |
| 3-(4-Chlorophenyl)-5-(p-tolyl)-6H-1,2-oxazin-6-one | C17H12ClNO2 | 297.73 | Form: Orange solidMelting Point: 114–116 °CFTIR (cm⁻¹): 3059, 2922, 1702 | nih.gov |
The 1,3-oxazinan-2-one scaffold is a significant heterocyclic system in organic chemistry with diverse applications. While the specific derivative, this compound, is not extensively documented, its synthesis is plausibly achievable through established methods such as the iodocyclization of homoallylic carbamates. The continued development of novel synthetic methodologies for this class of compounds will undoubtedly expand their utility in various scientific disciplines. Further research into the properties and potential applications of derivatives like this compound is warranted to fully explore the chemical space of this versatile heterocyclic system.
Properties
CAS No. |
107175-78-0 |
|---|---|
Molecular Formula |
C5H8INO2 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodomethyl 1,3 Oxazinan 2 One
Strategies for the Construction of the 1,3-Oxazinan-2-one (B31196) Ring System Bearing the Iodomethyl Group
Iodocyclocarbamation Reactions
Iodocyclocarbamation stands as a prominent and effective method for the synthesis of 6-(iodomethyl)-1,3-oxazinan-2-one. This strategy involves the intramolecular cyclization of an unsaturated carbamate (B1207046), such as a derivative of pent-4-en-1-ylcarbamate, initiated by an electrophilic iodine species. The reaction proceeds via the activation of the terminal alkene by the iodine source, followed by the nucleophilic attack of the carbamate's oxygen or nitrogen atom to form the heterocyclic ring.
The cornerstone of this synthetic route is the intramolecular halocyclization of an open-chain precursor. A common starting material for this approach is an N-protected derivative of pent-4-en-1-amine, such as tert-butyl (pent-4-en-1-yl)carbamate (N-Boc-pent-4-en-1-amine). The terminal double bond of this substrate is susceptible to attack by an electrophilic iodine species, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by the carbamate's nucleophilic oxygen atom results in the formation of the 1,3-oxazinan-2-one ring and the desired iodomethyl side chain.
The choice of the iodinating agent and the reaction conditions are critical for the success of the iodocyclocarbamation. Different reagent systems offer varying degrees of reactivity and are selected based on the specific substrate and desired outcome.
A combination of potassium iodide (KI) and hydrogen peroxide (H₂O₂) can be utilized to generate an electrophilic iodine species in situ. In an acidic medium, hydrogen peroxide oxidizes the iodide ion to iodine (I₂) or other reactive iodine species. organic-chemistry.org This in situ generation allows for a controlled reaction, where the electrophilic iodine is readily available to react with the alkene of the unsaturated carbamate precursor. The general reaction sequence involves the slow oxidation of iodide by hydrogen peroxide, followed by the rapid cyclization of the carbamate. organic-chemistry.orgnih.gov
Table 1: Representative Reaction Conditions for Iodocyclization using KI/H₂O₂
| Parameter | Condition |
| Iodine Source | Potassium Iodide (KI) |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Solvent | Dichloromethane, Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are powerful oxidants that can mediate a variety of cyclization reactions. epa.govarkat-usa.orgnsf.gov These reagents can activate an alkene towards nucleophilic attack, facilitating the formation of the 1,3-oxazinan-2-one ring. beilstein-journals.orgthieme-connect.de In the context of synthesizing this compound, a hypervalent iodine reagent can be used in the presence of an iodine source like molecular iodine (I₂) or an iodide salt. The hypervalent iodine species promotes the electrophilic iodination of the double bond, triggering the intramolecular cyclization. nih.govnih.gov
Table 2: Examples of Hypervalent Iodine Reagents in Oxidative Cyclizations
| Reagent | Abbreviation | Typical Application |
| (Diacetoxyiodo)benzene | PIDA, IBD | Oxidative cyclization of unsaturated carbamates and amides epa.govbeilstein-journals.org |
| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | More reactive alternative to PIDA, used for less reactive substrates |
| Iodosylbenzene | PhIO | Precursor to other hypervalent iodine reagents |
Reagent Systems and Reaction Conditions for Iodination
Carboxylative Cyclization Approaches
An alternative strategy for the construction of the 1,3-oxazinan-2-one ring system involves carboxylative cyclization. This method typically utilizes a bifunctional precursor containing both an amino and a hydroxyl group, which reacts with a carbonyl source such as phosgene (B1210022), a chloroformate, or carbon dioxide itself. In the context of synthesizing this compound, a suitable precursor would be an amino alcohol with an iodine atom appropriately positioned on the carbon backbone. However, a more common approach involves the cyclization of an unsaturated amine with carbon dioxide or a related C1 source, followed by or concurrent with iodination. While less direct for introducing the iodomethyl group, this method is a fundamental approach to the 1,3-oxazinan-2-one core.
Electrochemical Mediated Carboxylative Cyclization of Allylic Amines
A modern and sustainable approach to the synthesis of cyclic carbamates involves the electrochemical mediated carboxylative cyclization of amines. This method utilizes carbon dioxide (CO₂) as a renewable C1 source, avoiding toxic reagents like phosgene. For the synthesis of six-membered 1,3-oxazinan-2-ones, this reaction is applied to homoallylic amines. researchgate.netbeilstein-journals.orgmdpi.comnih.gov
The process typically involves an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode. beilstein-journals.org In a representative reaction, a homoallylic amine is subjected to a constant current in the presence of an electrolyte, such as ammonium (B1175870) iodide (NH₄I), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under a CO₂ atmosphere. researchgate.netbeilstein-journals.org The proposed mechanism suggests the anodic oxidation of the iodide ion (I⁻) to iodine (I₂), which facilitates the cyclization cascade. researchgate.net A key advantage of this electrochemical approach is the preservation of unsaturation in the side chains of the products, offering a handle for further modifications. researchgate.netmdpi.comnih.gov
To synthesize the target compound this compound via this route, one would theoretically start with a homoallylic amine already containing the requisite iodo-substituted side chain.
Table 1: Electrochemical Carboxylative Cyclization of Homoallylic Amines
| Entry | Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-benzylbut-3-en-1-amine | Graphite anode, Pt cathode, NH₄I, DBU, MeCN, CO₂ (100%), 7.5 mA, 50°C | 3-benzyl-1,3-oxazinan-2-one | 68% beilstein-journals.org |
Gold-Catalyzed Oxycyclization of Allenic Carbamates and Related Precursors
Gold catalysis has emerged as a powerful tool for the regioselective synthesis of heterocyclic compounds. The gold-catalyzed oxycyclization of allenic carbamates provides an efficient route to 1,3-oxazinan-2-ones under mild conditions. beilstein-journals.orggoogle.comgoogle.com This methodology typically employs a gold(I) catalyst system, such as [AuCl(PPh₃)]/AgOTf, often with a Brønsted acid co-catalyst like p-toluenesulfonic acid (PTSA). google.comnih.gov
The reaction proceeds via the coordination of the gold catalyst to the proximal double bond of the allene (B1206475), followed by an intramolecular nucleophilic attack by the carbamate's oxygen atom. google.com This process leads to the formation of 6-methylene-1,3-oxazinan-2-ones as the kinetically controlled products. google.comacsgcipr.org These exocyclic methylene (B1212753) groups are of significant interest as they serve as a synthetic handle for further functionalization, which could include conversion to the desired iodomethyl group.
Researchers have demonstrated that a variety of allenic carbamates can undergo this transformation, and the reaction conditions can be tuned. For instance, performing the reaction at room temperature favors the formation of the 6-methylene-1,3-oxazinan-2-one, while higher temperatures can promote isomerization to the thermodynamically more stable 1,3-oxazin-2-one. beilstein-journals.org
Table 2: Gold-Catalyzed Oxycyclization of Allenic Carbamates
| Entry | Substrate (Allenic Carbamate) | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 1 | N-Boc-N-benzyl-penta-3,4-dien-1-amine | [AuCl(PPh₃)], AgOTf, PTSA, CH₂Cl₂ | 3-benzyl-6-methylene-1,3-oxazinan-2-one | 86% nih.gov |
| 2 | N-Boc-N-allyl-penta-3,4-dien-1-amine | [AuCl(PPh₃)], AgOTf, PTSA, CH₂Cl₂ | 3-allyl-6-methylene-1,3-oxazinan-2-one | 82% nih.gov |
Multicomponent Reaction Sequences Leading to 1,3-Oxazinan-2-ones
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer high atom economy and efficiency. mdpi.com Several MCRs have been developed for the synthesis of 1,3-oxazinan-2-one derivatives. One such method involves a three-component, one-pot reaction of a primary amine, 1,3-dibromopropane, and tetraethylammonium (B1195904) bicarbonate in methanol (B129727) at room temperature. researchgate.net This approach, however, primarily yields N-substituted 1,3-oxazinan-2-ones and does not readily allow for substitution at the C6 position.
A different strategy involves an integrated one-pot process starting from α-substituted α-isocyanoacetates and phenyl vinyl selenones. nih.gov This sequence is initiated by a Brønsted base-catalyzed Michael addition, followed by a Brønsted acid-catalyzed domino oxidative cyclization, where the phenyl selenonyl group acts as an activator, a leaving group, and a latent oxidant. nih.gov This sophisticated method could potentially be adapted to produce 6-substituted analogs if the appropriate vinyl selenone precursor were used.
Other MCRs have been reported for related structures, such as the cobalt-catalyzed reaction of epoxides, imines, and carbon monoxide to yield 1,3-oxazinan-4-ones, highlighting the versatility of MCRs in heterocyclic synthesis. mdpi.com
Cyclization of 3-Amino-1-propanols with Carbonyl Donors
The classical approach to 1,3-oxazinan-2-ones involves the cyclization of 3-amino-1-propanols with a carbonylating agent. While early methods used hazardous reagents like phosgene, modern chemistry has sought greener alternatives.
A notable and highly relevant synthesis produces chiral 6-hydroxymethyl-1,3-oxazinan-2-ones from carbohydrate-derived precursors. nih.gov The synthesis begins with an optically pure 3-hydroxy-γ-butyrolactone, which reacts with a primary amine to form an amide. This amide is subsequently reduced and carbonylated to furnish the desired 6-hydroxymethyl-1,3-oxazinan-2-one. nih.gov This method is particularly significant as it directly installs a hydroxymethyl group at the C6 position, which is an ideal precursor for conversion to the iodomethyl group through standard functional group interconversion reactions.
Precursor Synthesis and Functionalization for this compound
The strategic introduction of the iodomethyl group is the central challenge in synthesizing the title compound. This can be achieved either by building the ring from an iodine-containing precursor or by functionalizing the pre-formed heterocyclic core.
Preparation of Functionalized Alkenyl and Alkynyl Amines/Carbamates
The success of the cyclization strategies described in section 2.1 hinges on the availability of suitably functionalized precursors.
Allenic and Alkynyl Carbamates: Allenic carbamates, the key precursors for gold-catalyzed cyclization, are conveniently prepared from terminal alkynes. beilstein-journals.org For instance, N-Boc protected propargylamines can be converted into the corresponding allenic carbamates via treatment with paraformaldehyde and a suitable amine base in the presence of copper(I) bromide (the Crabbé reaction). beilstein-journals.org
Iodoalkynyl Carbamates: To introduce iodine at the precursor stage, one can synthesize iodoalkynyl carbamates. A patented method describes the reaction of an alkynyl alcohol with an isocyanate to form an alkynyl carbamate. google.com This carbamate is then iodinated, typically using iodine in an aqueous alkaline medium with an oxidizing agent like sodium hypochlorite, to produce the iodoalkynyl carbamate in high yield. google.com This iodo-substituted precursor could then, in theory, be subjected to a cyclization reaction.
Strategic Incorporations of the Iodomethyl Moiety
Given the lack of direct synthetic routes, two primary strategies for incorporating the iodomethyl group can be proposed based on established chemical transformations.
Post-Cyclization Iodination of a 6-Hydroxymethyl Group: This is arguably the most plausible route. As described in section 2.1.5, chiral 6-hydroxymethyl-1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives. nih.gov The resulting primary alcohol can be converted to an iodide using well-known methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by treatment with phosphorus triiodide. This strategy offers clear control over the position of the iodine atom.
Functionalization of a 6-Methylene Group: The gold-catalyzed cyclization of allenic carbamates yields 6-methylene-1,3-oxazinan-2-ones. google.comgoogle.com The exocyclic double bond is a versatile functional handle. While direct hydroiodination might be challenging and could lead to side reactions, a two-step sequence is feasible. For example, hydroboration-oxidation of the methylene group would yield the same 6-hydroxymethyl intermediate discussed above, which could then be iodinated.
Electrophilic iodination reagents, such as N-iodosuccinimide (NIS) or molecular iodine activated by Lewis or Brønsted acids, are commonly used to add iodine across double bonds or to substitute activated C-H bonds. acsgcipr.orgorganic-chemistry.org The application of these reagents to a suitable 1,3-oxazinan-2-one precursor represents another potential, though less direct, pathway.
Advanced Reaction Chemistry and Transformations of 6 Iodomethyl 1,3 Oxazinan 2 One
Nucleophilic Substitution Reactions at the Iodomethyl Center
The primary alkyl iodide functionality in 6-(iodomethyl)-1,3-oxazinan-2-one serves as a potent electrophile for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and highly polarizable, making the attached methylene (B1212753) carbon susceptible to attack by a wide array of nucleophiles. This reactivity is fundamental to the elaboration of the side chain at the C6 position of the oxazinan-2-one ring.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds by displacing the iodide is a powerful strategy for building molecular complexity. Various carbon-based nucleophiles, such as organometallic reagents and enolates, can be employed to extend the carbon skeleton. For instance, the reaction with organocuprates, known for their soft nucleophilicity, can lead to the efficient formation of a new C-C bond with minimal side reactions.
While specific examples detailing the use of this compound in C-C bond-forming reactions are not extensively documented in readily available literature, the principles of such reactions are well-established. The reaction of analogous primary alkyl iodides with reagents like lithium diphenylcuprate is a known method for forming new carbon-carbon bonds. This suggests that this compound could be similarly converted into its corresponding phenylethyl derivative.
Carbon-Heteroatom Bond Forming Reactions (excluding biological contexts)
The iodomethyl group readily undergoes substitution with a variety of heteroatom nucleophiles, a cornerstone of synthetic organic chemistry. nih.gov This allows for the introduction of nitrogen, oxygen, sulfur, and other heteroatoms, creating diverse functional groups. These reactions are typically governed by SN2 mechanisms, given the primary nature of the electrophilic carbon.
Common transformations would involve reactions with:
Amines: Primary and secondary amines can displace the iodide to form the corresponding substituted aminomethyl derivatives.
Azides: Sodium azide (B81097) is an effective nucleophile for converting the alkyl iodide into an alkyl azide, which can then be used in click chemistry or reduced to a primary amine.
Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers. For example, reaction with a thiol like 1,3-benzothiazole-2-thiol (B7764131) could proceed via nucleophilic attack of the thiolate anion. mdpi.com
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the iodide to form ethers, although this can sometimes be competitive with elimination reactions, depending on the base strength and reaction conditions.
The following table summarizes potential C-X bond-forming reactions.
| Nucleophile | Reagent Example | Product Type |
| Amine | Diethylamine | Tertiary Amine |
| Azide | Sodium Azide | Alkyl Azide |
| Thiolate | Sodium thiophenoxide | Thioether |
| Alkoxide | Sodium methoxide | Methyl Ether |
Ring-Opening Reactions of the 1,3-Oxazinan-2-one (B31196) Core
The 1,3-oxazinan-2-one ring is a cyclic carbamate (B1207046), which can be viewed as an activated derivative of a 1,3-amino alcohol. nih.gov This structural feature makes it susceptible to ring-opening reactions, providing a synthetic route to valuable acyclic intermediates.
Selective Cleavage Strategies
The cleavage of the 1,3-oxazinan-2-one ring can be achieved under both acidic and basic conditions, typically involving the hydrolysis of the carbamate linkage. The regioselectivity of the cleavage—whether the C-O or C-N bond of the carbamate is broken—depends on the reaction conditions and the nature of the nucleophile.
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) would typically lead to saponification of the carbamate. The initial attack of the hydroxide ion occurs at the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave the ring to generate a carbamic acid, which would decarboxylate to yield the corresponding 1,3-amino alcohol.
Acidic Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the ring nitrogen can activate the ring towards nucleophilic attack by water. This process also ultimately yields the 1,3-amino alcohol and carbon dioxide.
The presence of the iodomethyl group adds a layer of complexity, as harsh conditions could lead to side reactions at this site. Therefore, mild and selective cleavage methods are often preferred.
Transformations to Acyclic Intermediates
The primary synthetic utility of ring-opening the 1,3-oxazinan-2-one core is the generation of 1,3-amino alcohols. researchgate.net These acyclic intermediates are important building blocks in their own right, featuring two distinct functional groups that can be further manipulated. For this compound, ring-opening would yield 4-amino-1-iodobutan-2-ol. The relative stereochemistry of the amino and alcohol groups would be determined by the stereochemistry of the starting cyclic compound.
These acyclic amino alcohol intermediates can then be used in a variety of subsequent transformations, such as the synthesis of more complex heterocyclic systems or as chiral ligands in asymmetric catalysis.
Rearrangement and Ring-Expansion Reactions
Carbocation rearrangements, including ring expansions, are a common class of reactions in organic chemistry, often occurring under conditions that generate a carbocation intermediate. youtube.comyoutube.comyoutube.com For the this compound system, such reactions are less commonly reported for the intact heterocyclic ring but could be envisioned under specific circumstances.
A potential, albeit hypothetical, pathway for a ring-expansion could involve the generation of a carbocation adjacent to the ring. For instance, if the iodomethyl group were converted to a leaving group that departs to form a primary carbocation (a high-energy process), a subsequent rearrangement involving the migration of a C-C bond from the ring could lead to a ring-expanded product. masterorganicchemistry.com However, such a reaction would likely require forcing conditions and would compete with more favorable pathways like SN2 substitution.
More plausible rearrangement scenarios might involve the acyclic intermediates derived from ring-opening. For example, the 4-amino-1-iodobutan-2-ol intermediate could potentially undergo internal cyclization or rearrangement depending on the reaction conditions employed.
It is important to note that the stability of the 1,3-oxazinan-2-one ring generally makes it less prone to rearrangement and ring-expansion reactions compared to more strained ring systems like aziridines or epoxides. researchgate.net The synthetic utility of this heterocycle lies more in its predictable substitution and ring-opening reactions.
Functional Group Interconversions on the Oxazinan-2-one Framework
The primary iodide of the iodomethyl group in this compound serves as an excellent leaving group in nucleophilic substitution reactions. This facilitates the introduction of a wide array of functional groups at the 6-position of the 1,3-oxazinan-2-one ring system, thus allowing for the synthesis of a diverse library of derivatives.
The conversion of the iodomethyl group to other functionalities is a key strategy for elaborating the core structure. Standard functional group interconversions applicable to primary alkyl iodides can be readily applied. ub.eduvanderbilt.edu For instance, reaction with various nucleophiles can lead to the corresponding substituted products. These transformations are fundamental in organic synthesis for building molecular complexity from simpler precursors. fiveable.meimperial.ac.uk
A summary of potential nucleophilic substitution reactions is presented below:
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH | Hydroxymethyl |
| Alkoxide | NaOR' | Alkoxymethyl ether |
| Thiolate | NaSR' | Alkylthiomethyl |
| Cyanide | NaCN | Cyanomethyl |
| Azide | NaN3 | Azidomethyl |
| Amines | R'NH2 | (Aminomethyl) |
| Carboxylate | R'COONa | Acyloxymethyl ester |
These interconversions would allow for the synthesis of derivatives with varied electronic and steric properties, which could be valuable for structure-activity relationship studies in medicinal chemistry or for the development of novel materials. The choice of reaction conditions, such as solvent and temperature, would be crucial to optimize yields and minimize potential side reactions. vanderbilt.edu
Cross-Coupling Reactions Involving the Iodomethyl Group
The carbon-iodine bond in this compound is a suitable handle for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgsigmaaldrich.com
Palladium catalysts are highly versatile and widely used for cross-coupling reactions involving organic halides. nobelprize.orglibretexts.orgsigmaaldrich.com The reactivity of alkyl iodides in such reactions is well-documented, making it plausible to extrapolate these methods to this compound. researchgate.net
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, attaching an aryl, heteroaryl, or vinyl group at the 6-position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. In this context, this compound could be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to yield 6-(alkynyl-methyl)-1,3-oxazinan-2-one derivatives.
Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While less common for alkyl halides, modifications of the Heck reaction could potentially be employed to couple this compound with alkenes to introduce a substituted vinyl group.
A representative table of potential palladium-catalyzed cross-coupling reactions is provided below:
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | 6-(Arylmethyl)-1,3-oxazinan-2-one |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | 6-((Alkyn-1-yl)methyl)-1,3-oxazinan-2-one |
| Heck | H2C=CHR' | Pd(OAc)2, PPh3, Et3N | 6-(Allyl)-1,3-oxazinan-2-one derivative |
The success of these reactions would depend on the careful selection of the palladium catalyst, ligands, base, and solvent to ensure efficient catalytic turnover and prevent side reactions. sigmaaldrich.com
Besides palladium, other transition metals can also catalyze cross-coupling reactions involving alkyl iodides.
Copper-Catalyzed Coupling: Copper-based catalysts are often used for the formation of carbon-heteroatom bonds. For example, Ullmann-type couplings could be envisioned for the arylation of amines or thiols using this compound as the electrophile.
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective alternative to palladium for certain cross-coupling reactions. They can be particularly effective in coupling alkyl halides with various partners.
Iron-Catalyzed Coupling: Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical approach. nih.gov Reductive coupling reactions of alkyl iodides with alkynes catalyzed by iron salts could potentially be applied to synthesize cis-olefin derivatives of this compound. nih.gov
The exploration of these alternative metal-catalyzed methodologies could provide access to a broader range of derivatives and might offer advantages in terms of cost, reactivity, and functional group tolerance. The unique properties of the iodide leaving group can influence the course of these transition metal-catalyzed reactions. capes.gov.br
Stereochemical Aspects in the Synthesis and Reactivity of 6 Iodomethyl 1,3 Oxazinan 2 One
Diastereoselective Synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one Derivatives
The diastereoselective synthesis of this compound derivatives can be achieved through various strategies, most notably via iodocyclization reactions of acyclic precursors. These reactions establish the heterocyclic ring and concurrently install the iodomethyl functionality with a degree of stereocontrol.
One prominent method involves the iodocarbamation of N-homopropargyl carbamates. This reaction proceeds via an electrophilic cyclization where iodine acts as the electrophile. The cyclization is both regio- and stereoselective, typically yielding (E)-6-iodomethyleneoxazinan-2-ones. dntb.gov.ua The stereoselectivity of this process is governed by the geometry of the transition state during the intramolecular attack of the carbamate (B1207046) oxygen onto the iodonium (B1229267) ion intermediate formed from the alkyne. Subsequent reduction of the exocyclic double bond can then lead to the saturated this compound, where the stereochemistry at C6 is influenced by the directing effects of existing stereocenters or the conditions of the reduction.
Another approach is the iodocyclization of homoallylic carbamates. The reaction of homoallylic benzylcarbamates with iodine can lead to the formation of 4,6-disubstituted-1,3-oxazinan-2-one analogues. researchgate.net The diastereoselectivity of this cyclization is dependent on the substitution pattern of the starting material and the reaction conditions. The relative stereochemistry of the newly formed stereocenters is often controlled by minimizing steric interactions in the chair-like transition state of the cyclization.
The use of chiral auxiliaries attached to the nitrogen atom of the precursor can also direct the diastereoselectivity of the cyclization. Although not specifically documented for this compound, the principle has been widely applied in the synthesis of other heterocyclic systems. scite.ai For instance, Evans' chiral oxazolidinones have been successfully employed as auxiliaries in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, to achieve high levels of diastereoselectivity. researchgate.net A similar strategy could be envisioned for the synthesis of chiral this compound derivatives.
| Method | Precursor | Key Features | Typical Stereochemical Outcome |
|---|---|---|---|
| Iodocarbamation | N-Homopropargyl Carbamate | Regio- and stereoselective cyclization. dntb.gov.ua | (E)-6-Iodomethyleneoxazinan-2-one dntb.gov.ua |
| Iodocyclization | Homoallylic Carbamate | Formation of 4,6-disubstituted derivatives. researchgate.net | Diastereomeric mixture, ratio depends on substrate and conditions. |
| Chiral Auxiliary Directed Synthesis | Acyclic Carbamate with Chiral Auxiliary | High diastereoselectivity induced by the auxiliary. scite.airesearchgate.net | Predictable diastereomer based on the choice of auxiliary. |
Enantioselective Approaches to Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest for its potential use as a chiral building block in medicinal chemistry. nih.gov A highly effective strategy for achieving this is through the use of chiral starting materials derived from the chiral pool, such as carbohydrates.
A reported synthesis of chiral 6-(hydroxymethyl)-1,3-oxazinan-2-ones utilizes optically pure 3-hydroxy-γ-butyrolactone, a carbohydrate derivative. nih.govfigshare.comacs.org The synthesis involves the reaction of the lactone with a primary amine to form an amide, which is then reduced and carbonylated to construct the 1,3-oxazinan-2-one (B31196) ring system. dntb.gov.uanih.gov The stereochemistry at the 6-position is directly inherited from the starting carbohydrate.
The resulting 6-(hydroxymethyl) derivative can then be converted to the target 6-(iodomethyl) compound through standard functional group interconversion. A common method is the Appel reaction, which uses triphenylphosphine (B44618) and iodine to directly replace the hydroxyl group with an iodide. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt like sodium iodide. These transformations generally proceed with inversion of configuration at the stereocenter, or with retention if a double inversion sequence is employed, thus preserving the enantiopurity of the molecule.
| Starting Material | Key Intermediate | Conversion to Iodomethyl Group | Stereochemical Integrity |
|---|---|---|---|
| Optically Pure 3-Hydroxy-γ-butyrolactone | Chiral 6-(Hydroxymethyl)-1,3-oxazinan-2-one (B14895521) nih.govfigshare.comacs.org | Appel reaction (PPh₃, I₂) or Tosylation/Mesylation followed by SN2 with Iodide | High, proceeds with predictable stereochemistry (inversion or retention). |
Control of Stereocenters Adjacent to the Iodomethyl Group and within the Ring
Controlling the stereochemistry of additional stereocenters within the 1,3-oxazinan-2-one ring is crucial for creating structurally diverse and complex molecules. The stereocenter at C6, bearing the iodomethyl group, can exert a significant influence on the stereochemical outcome of reactions at other positions.
For instance, in the synthesis of 4,6-disubstituted-1,3-oxazinan-2-ones, the stereocenter at C6 can direct the facial selectivity of electrophilic or nucleophilic attack at C4 or C5. This substrate-controlled diastereoselectivity is a powerful tool for establishing the relative stereochemistry of the ring substituents.
Furthermore, the enolate chemistry of 1,3-oxazinan-6-ones has been explored for the diastereoselective introduction of substituents at the 5-position. researchgate.netamanote.com While this involves a different oxidation state of the ring, the principles of stereocontrol are applicable. The enolate can be alkylated or hydroxylated with high diastereoselectivity, with the existing stereocenter at C4 directing the approach of the electrophile. researchgate.net A similar strategy could be adapted for 1,3-oxazinan-2-ones, where the stereocenter at C6 would play a key role in directing the stereochemical outcome.
The synthesis of substituted 1,2-oxathianes from 4-sulfanyl-1,3-diols has demonstrated that the stereochemical fate of up to four stereocenters in a six-membered ring can be controlled during cyclization. rsc.org This highlights the potential for achieving high levels of stereocontrol in the synthesis of polysubstituted 1,3-oxazinan-2-one rings through carefully designed cyclization precursors.
Stereochemical Analysis and Assignment Methodologies
The unambiguous determination of the absolute and relative stereochemistry of this compound derivatives is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of the substituents on the oxazinan-2-one ring. The conformation of the six-membered ring, which is often a chair or a twist-boat, can be elucidated from the coupling constants (³J values) between adjacent protons. The magnitude of these coupling constants can distinguish between axial and equatorial orientations of the protons. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, which is invaluable for assigning relative stereochemistry. For instance, a strong NOE between protons on C4 and C6 would indicate a cis relationship. researchgate.net
X-ray Crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netmdpi.com The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule, including the absolute configuration if a heavy atom like iodine is present (anomalous dispersion).
Optical Rotation is a fundamental property of chiral molecules and can be used to distinguish between enantiomers. The specific rotation of a sample can be compared to literature values for known compounds to assign the absolute configuration. mdpi.com However, this method is reliant on the availability of reference data.
| Method | Information Obtained | Key Applications |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) | Relative stereochemistry, ring conformation, proton-proton spatial proximity. researchgate.net | Determining cis/trans relationships of substituents. |
| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles. researchgate.netmdpi.com | Unambiguous assignment of stereocenters. |
| Optical Rotation | Distinguishes between enantiomers, can help assign absolute configuration by comparison. mdpi.com | Confirmation of enantiomeric purity and correlation to known compounds. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (E)-6-Iodomethyleneoxazinan-2-one |
| N-Homopropargyl Carbamate |
| Homoallylic Benzylcarbamate |
| 4,6-Disubstituted-1,3-oxazinan-2-one |
| Evans' Chiral Oxazolidinones |
| 6-(Hydroxymethyl)-1,3-oxazinan-2-one |
| 3-Hydroxy-γ-butyrolactone |
| 4-Substituted-1,3-oxazinan-6-one |
| 1,2-Oxathiane |
| 4-Sulfanyl-1,3-diol |
Mechanistic Investigations of 6 Iodomethyl 1,3 Oxazinan 2 One Chemistry
Elucidation of Reaction Pathways for Cyclization Reactions
The formation of the 1,3-oxazinan-2-one (B31196) ring system, particularly with a substituent at the 6-position, can be achieved through various synthetic strategies. For 6-(iodomethyl)-1,3-oxazinan-2-one, a plausible and commonly employed pathway is the iodocyclization of an appropriate unsaturated carbamate (B1207046) precursor. This transformation, often referred to as iodocarbamation, involves the intramolecular cyclization of an unsaturated carbamate onto an iodine-activated double or triple bond.
While specific mechanistic studies for the cyclization leading to this compound are not extensively documented in the literature, a general mechanism can be proposed based on well-established iodocyclization reactions of unsaturated carbamates. nih.gov The reaction likely proceeds through a series of concerted or stepwise events initiated by the electrophilic activation of a carbon-carbon multiple bond by an iodine source.
The key intermediates in the proposed iodocyclization pathway are cyclic iodonium (B1229267) ions and carbamate anions. The reaction is initiated by the electrophilic attack of an iodine species (e.g., I⁺, generated from I₂) on the alkene or alkyne functionality of the carbamate precursor. This attack leads to the formation of a highly reactive, three-membered cyclic iodonium ion intermediate. chim.it This intermediate is characterized by a positively charged iodine atom bridged across two carbon atoms.
Simultaneously, or in a subsequent step, the carbamate nitrogen, often deprotonated by a base to form a more nucleophilic carbamate anion, acts as the intramolecular nucleophile. The carbamate anion then attacks one of the carbon atoms of the cyclic iodonium ion in an anti-fashion, leading to the opening of the three-membered ring and the concomitant formation of the six-membered 1,3-oxazinan-2-one ring. The regioselectivity of this nucleophilic attack determines the size of the resulting heterocyclic ring. For the formation of a six-membered ring, a 6-exo-tet cyclization is favored.
The stability and reactivity of the iodonium ion can be influenced by the structure of the unsaturated precursor and the reaction conditions. The carbamate anion's nucleophilicity is also a critical factor, often modulated by the choice of the base and the solvent system.
The choice of catalysts and reagents plays a pivotal role in directing the course of the cyclization reaction and influencing its efficiency and selectivity. In the context of iodocyclization, the most common reagent is molecular iodine (I₂) in the presence of a base. The base, such as potassium carbonate or sodium bicarbonate, is crucial for the in-situ generation of the nucleophilic carbamate anion.
While not directly reported for this compound, studies on analogous systems, such as the gold-catalyzed oxycyclization of allenic carbamates to form 6-methylene-1,3-oxazinan-2-ones, highlight the profound impact of catalysts. nih.govdovepress.com In these reactions, gold(I) catalysts activate the allene (B1206475) system, facilitating the intramolecular attack of the carbamate. The nature of the gold catalyst and the ligands associated with it can influence the reaction rate and, in some cases, the stereochemical outcome.
The solvent can also exert a significant influence on the reaction mechanism. Polar aprotic solvents are often employed to facilitate the formation and stabilization of charged intermediates like the carbamate anion.
Mechanistic Studies of Post-Cyclization Transformations
Detailed mechanistic studies on the post-cyclization transformations of this compound are scarce in the available literature. However, the presence of the reactive iodomethyl group at the C6 position opens up a plethora of possibilities for further functionalization. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Mechanistically, these transformations would likely proceed via standard SN2 pathways, where a nucleophile displaces the iodide ion. The stereochemistry at the C6 position would be a key consideration in these reactions. Furthermore, the iodomethyl group could potentially participate in radical reactions or be converted into an organometallic species for cross-coupling reactions.
Kinetic versus Thermodynamic Control in 1,3-Oxazinan-2-one Formation
The formation of 1,3-oxazinan-2-ones can sometimes be in competition with the formation of their more stable, endocyclic double bond isomers, the 1,3-oxazin-2-ones. This competition is a classic example of kinetic versus thermodynamic control. core.ac.uknih.govnsf.govnih.govresearchgate.net
In analogous gold-catalyzed cyclizations of allenic carbamates, it has been demonstrated that the 6-methylene-1,3-oxazinan-2-one, the kinetic product, is formed at lower temperatures. dovepress.comresearchgate.net This product is the result of a faster reaction pathway. However, at higher temperatures, the reaction becomes reversible, and the thermodynamically more stable 1,3-oxazin-2-one, bearing an endocyclic double bond, becomes the major product. dovepress.comresearchgate.net
The following table, based on data from the gold-catalyzed cyclization of an allenic carbamate, illustrates the principle of kinetic versus thermodynamic control in the formation of an analogous 1,3-oxazinan-2-one system.
Kinetic vs. Thermodynamic Product Distribution in the Gold-Catalyzed Cyclization of an Allenic Carbamate
| Reaction Conditions | Kinetic Product (6-methylene-1,3-oxazinan-2-one) Yield (%) | Thermodynamic Product (1,3-oxazin-2-one) Yield (%) | Controlling Factor |
|---|---|---|---|
| Room Temperature | High | Low to None | Kinetic Control |
| Elevated Temperature (e.g., 80-130 °C) | Low to None | High | Thermodynamic Control |
This principle is likely applicable to the synthesis of this compound, where reaction conditions could be tuned to favor either the kinetic product or a potential thermodynamically more stable isomer, if one exists and the reaction is reversible.
Computational and Theoretical Studies of 6 Iodomethyl 1,3 Oxazinan 2 One
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 6-(iodomethyl)-1,3-oxazinan-2-one, DFT calculations are instrumental in understanding its reactivity, particularly in reactions involving the iodomethyl group and the 1,3-oxazinan-2-one (B31196) ring.
A key application of DFT in studying reaction mechanisms is the characterization of transition states. For this compound, potential reactions include nucleophilic substitution at the carbon bearing the iodine atom and ring-opening reactions of the oxazinanone core. DFT calculations can model the geometry and energy of the transition state for these processes. For instance, in a nucleophilic substitution reaction, the transition state would feature the incoming nucleophile and the leaving iodide ion partially bonded to the methylene (B1212753) carbon. The characterization of this high-energy state is crucial for understanding the reaction's feasibility and kinetics.
By mapping the potential energy surface, DFT calculations can delineate the entire energy profile of a reaction pathway. This includes the energies of the reactants, intermediates, transition states, and products. For this compound, comparing the energy profiles of different potential reactions, such as SN2 substitution versus elimination, can predict which pathway is more likely to occur under specific conditions. The solvent environment can also be included in these models to provide a more accurate representation of real-world reaction conditions. For example, DFT calculations have been used to study the free energy profile for the ring-opening hydroxylation of related cyclic compounds. researchgate.net
Conformational Analysis of 1,3-Oxazinan-2-one Ring Systems
The 1,3-oxazinan-2-one ring, being a six-membered heterocycle, can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of a substituent at the 6-position, such as the iodomethyl group, significantly influences the conformational equilibrium of the ring.
Computational methods can be used to calculate the relative energies of these different conformations. For this compound, the chair conformation is generally expected to be the most stable. Within the chair conformation, the iodomethyl group can occupy either an axial or an equatorial position. The equatorial position is typically favored to minimize steric hindrance. Theoretical calculations can quantify the energy difference between these two conformers, providing insight into the conformational landscape of the molecule. This type of analysis has been performed for various substituted heterocyclic ring systems.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) |
| Chair | Equatorial | 0 (most stable) |
| Chair | Axial | 1.5 - 3.0 |
| Twist-Boat | - | 5.0 - 6.0 |
| Boat | - | 6.0 - 7.0 |
Note: These are hypothetical values based on general principles of conformational analysis of six-membered rings and have not been experimentally determined for this specific compound.
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, these methods can identify the most reactive sites and predict the outcome of chemical reactions.
One common approach is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are likely to act as a nucleophile, while the LUMO points to electrophilic sites. For this compound, the LUMO is expected to be localized on the carbon atom of the iodomethyl group, making it susceptible to nucleophilic attack.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, a significant positive potential would be expected around the methylene carbon attached to the iodine, further indicating its electrophilic nature.
Spectroscopic Property Simulations (excluding basic identification data)
Computational methods can simulate various spectroscopic properties of molecules, providing valuable data that can aid in their experimental characterization. These simulations go beyond simple identification and can provide detailed insights into the molecular structure and electronic environment.
For this compound, DFT calculations can predict advanced spectroscopic parameters. For example, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These theoretical predictions can help in the assignment of complex experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. These simulations can help in assigning specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecular vibrations. For instance, the calculated frequency for the C=O stretching mode in the 1,3-oxazinan-2-one ring can be compared with experimental data to confirm the presence and electronic environment of the carbonyl group.
Synthetic Utility and Applications of 6 Iodomethyl 1,3 Oxazinan 2 One in Complex Organic Synthesis
6-(Iodomethyl)-1,3-oxazinan-2-one as a Versatile Synthetic Intermediate
The synthetic value of this compound is intrinsically linked to the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the iodomethyl moiety a potent electrophilic site susceptible to a wide array of nucleophilic substitution reactions. This inherent reactivity opens the door to the introduction of diverse functional groups at the 6-position of the 1,3-oxazinan-2-one (B31196) ring.
A plausible and common method for the preparation of this compound would involve the iodination of a precursor such as 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521). Standard iodination protocols, for instance the Appel reaction (using triphenylphosphine (B44618), iodine, and imidazole) or reaction with iodine in the presence of a phosphine, could potentially afford the desired iodo-derivative. The synthesis of the precursor, chiral 6-(hydroxymethyl)-1,3-oxazinan-2-ones, has been reported from carbohydrate derivatives, highlighting a potential entry point to enantiomerically pure forms of the target compound. nih.gov
Once obtained, this compound could serve as a key intermediate in the synthesis of a variety of substituted 1,3-oxazinan-2-ones. The following table illustrates some potential transformations:
| Nucleophile | Resulting Functional Group at C-6 | Potential Application |
| Azide (B81097) (e.g., NaN₃) | Azidomethyl | Precursor to aminomethyl derivatives, click chemistry |
| Cyanide (e.g., NaCN) | Cyanomethyl | Chain extension, precursor to carboxylic acids, amines |
| Thiols (e.g., R-SH) | (Thioalkyl)methyl | Introduction of sulfur-containing moieties |
| Amines (e.g., R-NH₂) | (Aminoalkyl)methyl | Synthesis of analogues of bioactive amines |
| Carboxylates (e.g., R-COO⁻) | (Acyloxy)methyl | Ester formation |
These transformations would allow for the facile diversification of the 1,3-oxazinan-2-one scaffold, enabling the generation of libraries of compounds for biological screening or as building blocks for more complex targets.
Applications as a Chiral Building Block in Multistep Syntheses
The true power of this compound would be most evident in its application as a chiral building block in asymmetric synthesis. If synthesized from a chiral pool starting material, such as a carbohydrate derivative, the resulting enantiomerically pure this compound would provide a scaffold with a defined stereocenter. nih.gov This is particularly valuable as the 1,3-oxazinan-2-one ring system can act as a rigid template, influencing the stereochemical outcome of subsequent reactions.
For instance, the introduction of a side chain via nucleophilic substitution of the iodide could be followed by ring-opening of the 1,3-oxazinan-2-one. This would unmask a 1,3-amino alcohol functionality with a pre-defined stereochemistry at the carbon that was formerly C-6. This strategy could be employed in the synthesis of chiral amino alcohols, which are important components of many natural products and pharmaceuticals.
Consider a hypothetical multi-step synthesis where (R)-6-(iodomethyl)-1,3-oxazinan-2-one is utilized:
| Step | Reaction | Intermediate/Product | Significance |
| 1 | Nucleophilic substitution with a carbon nucleophile (e.g., an enolate) | C-C bond formation at the exocyclic methylene (B1212753) | Introduction of a new carbon framework with stereocontrol |
| 2 | Reduction or modification of the newly introduced group | Further functional group manipulation | Elaboration of the side chain |
| 3 | Hydrolysis or reductive cleavage of the 1,3-oxazinan-2-one ring | Chiral 1,3-amino alcohol with a complex side chain | Access to valuable chiral synthons |
This approach highlights the potential of this compound to serve as a linchpin in the stereocontrolled synthesis of complex acyclic and heterocyclic molecules.
Strategic Use in the Synthesis of Advanced Heterocyclic Scaffolds and Analogs
Beyond its role in introducing functionalized side chains, this compound could be a key precursor for the construction of more elaborate fused and spirocyclic heterocyclic systems. The electrophilic nature of the iodomethyl group, combined with the nucleophilic potential of the nitrogen atom within the oxazinanone ring (after deprotonation), sets the stage for intramolecular cyclization reactions.
For example, if a nucleophilic center is introduced at the N-3 position of the ring, an intramolecular reaction with the C-6 iodomethyl group could lead to the formation of a bicyclic system. The length and nature of the tether attached to the nitrogen would dictate the size and type of the newly formed ring.
A hypothetical synthetic pathway could involve:
N-Alkylation: Alkylation of the nitrogen of this compound with a bifunctional reagent (e.g., an allyl halide).
Intramolecular Cyclization: Subsequent intramolecular reaction, such as a radical cyclization or a transition-metal-catalyzed process, to form a fused ring system.
Furthermore, the iodomethyl group is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the direct attachment of aryl, vinyl, or alkynyl groups to the 6-position, dramatically increasing the structural diversity of accessible derivatives. These elaborated products could then serve as advanced intermediates for the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry, similar to how other functionalized oxazinanones have been explored for antiviral activities.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex molecules like 6-(iodomethyl)-1,3-oxazinan-2-one is increasingly guided by the principles of green and sustainable chemistry. Future research in this area is expected to move beyond traditional synthetic methods towards more efficient and environmentally benign approaches. The development of greener methodologies for producing N-heterocyclic compounds is a growing field, with techniques like microwave-assisted synthesis, solvent-free reactions, and biocatalysis coming to the forefront. nih.govresearchgate.net The use of renewable starting materials and eco-friendly solvents such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents is also a key trend in the sustainable synthesis of nitrogen-containing heterocycles. rsc.orgmdpi.com
For the 1,3-oxazinan-2-one (B31196) core, methods starting from readily available precursors like amino acids and employing metal-free catalysis, such as the use of silica-supported perchloric acid, represent a greener alternative to some traditional routes. researchgate.netfrontiersin.org The introduction of the iodomethyl group presents a specific challenge that can be addressed by adapting modern iodination techniques. For instance, the use of N-iodosuccinimide in conjunction with a strong acid like trifluoromethanesulfonic acid allows for the iodination of even deactivated aromatic systems, a principle that could be adapted for the specific substitution on the oxazinanone ring. acs.org
| Sustainable Method | Description | Potential Application for this compound |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.gov | Rapid and efficient cyclization to form the 1,3-oxazinan-2-one ring and subsequent iodomethylation. |
| Biocatalysis | Employs enzymes to catalyze specific reactions, offering high selectivity and mild reaction conditions. nih.gov | Enantioselective synthesis of chiral 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) as a precursor, followed by iodination. |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, reducing waste and simplifying purification. nih.gov | Solid-state or melt-phase synthesis of the core structure. |
| Renewable Starting Materials | Utilizes biomass-derived feedstocks as starting materials for chemical synthesis. rsc.org | Synthesis of the 1,3-amino alcohol precursor from bio-based sources. |
| Metal-Free Catalysis | Employs organocatalysts or Brønsted/Lewis acids to avoid the use of potentially toxic and expensive metal catalysts. researchgate.netfrontiersin.org | Acid-catalyzed cyclization to form the oxazinanone ring. |
Exploration of Unconventional Reactivity Patterns
The presence of an iodomethyl group on the 1,3-oxazinan-2-one scaffold introduces a highly reactive site that is ripe for exploration beyond standard nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a precursor for a variety of chemical transformations. Future research will likely delve into the unconventional reactivity of this functional group, unlocking new synthetic pathways and molecular architectures.
One promising area is the use of this compound in radical reactions. The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a range of addition and cyclization reactions. This approach is inspired by radical-mediated syntheses of related heterocyclic systems. Furthermore, the iodomethyl group is an ideal handle for transition metal-catalyzed cross-coupling reactions. While not "unconventional" in the broader sense, their application to this specific scaffold for the rapid diversification of the 6-position is a key future direction. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations could be employed to introduce a wide array of substituents, including aryl, alkynyl, and amino groups.
The electrophilic nature of the iodine atom in certain contexts could also be exploited. For example, the development of reactions where the iodomethyl group acts as a precursor to a more complex electrophile could lead to novel ring-forming or functionalization strategies. The following table outlines potential unconventional reactions and their expected outcomes.
| Reaction Type | Description | Potential Outcome with this compound |
| Radical-Mediated Cyclization | The iodomethyl group initiates a radical cascade to form new rings. | Synthesis of bicyclic or spirocyclic compounds containing the 1,3-oxazinan-2-one core. |
| Transition Metal-Catalyzed Coupling | Palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | Diversification of the 6-position with a wide range of functional groups for structure-activity relationship studies. |
| Reductive Coupling | Homocoupling of the iodomethyl group to form a dimer. | Synthesis of novel dimeric structures with potential for bivalent binding to biological targets. |
| Carbene Insertion | Conversion of the iodomethyl group into a carbene precursor for insertion into C-H or X-H bonds. | Formation of novel, complex polycyclic systems. |
| Halogen-Metal Exchange | Reaction with an organolithium or Grignard reagent to form a nucleophilic organometallic species. | Generation of a nucleophile at the 6-methyl position for reaction with various electrophiles. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for modern high-throughput technologies such as flow chemistry and automated synthesis. nih.gov These platforms offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher reproducibility, and the potential for rapid library generation. nih.gov
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which may be the case in the synthesis and subsequent reactions of the target compound. nih.gov The integration of in-line purification and analysis techniques can further streamline the synthetic process, enabling a "synthesis-to-screening" workflow. nih.gov
Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. researchgate.netresearchgate.net This is ideal for creating diverse libraries of 6-substituted-1,3-oxazinan-2-one derivatives for biological screening. researchgate.net By combining a versatile building block like this compound with a variety of coupling partners in an automated fashion, researchers can rapidly explore the chemical space around this scaffold to identify compounds with desired properties.
The table below compares traditional batch synthesis with flow chemistry and automated synthesis for the production of this compound derivatives.
| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis |
| Scalability | Can be challenging to scale up safely. | More readily and safely scalable. | Typically for small to medium scale library synthesis. |
| Safety | Handling of hazardous reagents can be risky at larger scales. | Improved safety due to small reaction volumes and better heat transfer. nih.gov | Can be designed for safe handling of hazardous reagents in a closed system. |
| Reproducibility | Can be variable between batches. | High reproducibility due to precise control of reaction parameters. | High reproducibility for library synthesis. |
| Reaction Time | Can be lengthy, including workup and purification. | Often significantly shorter reaction times. scribd.com | Can run unattended for extended periods, accelerating library production. |
| Library Generation | Labor-intensive and time-consuming. | Can be adapted for sequential reactions but may be less suited for parallel library synthesis than automated platforms. | Ideal for the rapid, parallel synthesis of compound libraries. researchgate.net |
Q & A
Q. What are the most efficient synthetic routes to 6-(iodomethyl)-1,3-oxazinan-2-one?
The synthesis typically involves multi-step strategies. A robust method starts with homoallylic carbamates synthesized via a three-component reaction of aldehydes, allyltrimethylsilane, and benzyl carbamate using iodine as a catalyst . Subsequent Sharpless dihydroxylation (racemic) yields dihydroxy intermediates, which undergo cyclization with NaH in tetrahydrofuran (THF) to form the oxazinanone ring . Gold-catalyzed oxycyclization of allenic carbamates offers an alternative route, favoring 6-exo-dig products under mild conditions .
Q. How is the regioselectivity of the methyl group in this compound confirmed experimentally?
Proton NMR analysis is critical for confirming regioselectivity. For example, in 3-benzyl-6-methyl-1,3-oxazinan-2-one, NMR data confirmed exclusive methylation at the 6-position of the oxazinanone ring, ruling out alternative substitution patterns . IR spectroscopy and elemental analysis further validate structural assignments .
Q. What are the common diastereoselectivity challenges in synthesizing 4,6-disubstituted derivatives?
Diastereomer formation is common due to stereogenic centers at C4 and C6. For instance, 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one predominantly forms the trans diastereomer under Sharpless conditions, attributed to steric and electronic factors during cyclization . Flash column chromatography is often required to isolate pure diastereomers .
Advanced Research Questions
Q. How can computational studies explain the kinetic vs. thermodynamic control in gold-catalyzed oxycyclization?
Computational investigations reveal that gold-catalyzed reactions favor kinetically controlled 6-endo-dig products initially, which isomerize to thermodynamically stable 6-exo-dig products under prolonged heating. This is due to lower activation barriers for exo pathways, as demonstrated in studies on tert-butyl allenic carbamates .
Q. What strategies resolve contradictions in product distribution between iodine- and gold-catalyzed methods?
Iodine-mediated synthesis (e.g., Sharpless dihydroxylation) favors 6-substituted oxazinanones with high diastereoselectivity , while gold catalysis prioritizes regioselectivity through electronic tuning of the catalyst. Contradictions arise from differing mechanistic pathways: iodine facilitates stepwise cyclization, whereas gold promotes concerted oxycyclization . Comparative kinetic studies and DFT calculations are recommended to reconcile these differences .
Q. How can reaction conditions be optimized to enhance yield in NaH-mediated cyclization?
Key parameters include:
- Solvent choice : THF provides optimal polarity for stabilizing intermediates.
- Temperature : Room temperature minimizes side reactions, while higher temperatures (40–60°C) accelerate cyclization .
- Base stoichiometry : Excess NaH (1.5–2.0 eq.) ensures complete deprotonation of dihydroxy precursors . Monitoring via TLC and quenching with NH₄Cl prevents over-reaction .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound derivatives?
- NMR spectroscopy : H and C NMR confirm substitution patterns and diastereomer ratios (e.g., δ 7.3–7.5 ppm for aromatic protons in 4-aryl derivatives) .
- IR spectroscopy : A carbonyl stretch at ~1655 cm confirms the oxazinanone ring .
- Elemental analysis : Validates purity (e.g., C, 65.10%; H, 6.88%; N, 6.29% for 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one) .
Q. How can researchers address low yields in Sharpless dihydroxylation steps?
- Catalyst loading : Use stoichiometric OsO₄/NMO for high enantioselectivity.
- Substrate purity : Impurities in homoallylic carbamates hinder dihydroxylation .
- Reaction time : Extend to 24–48 hours for complete conversion .
Data Interpretation and Validation
Q. What statistical methods validate reproducibility in oxazinanone synthesis?
- Triangulation : Cross-validate NMR, IR, and elemental data .
- Replicate experiments : Conduct three independent trials to assess yield variability (±5% acceptable) .
- Peer validation : Compare melting points and spectral data with literature (e.g., mp: 132–135°C for 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one) .
Q. How are conflicting regioselectivity findings resolved in computational vs. experimental studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
